molecular formula C8H6S3 B1597258 2-(3-Thienylthio)thiophene CAS No. 3807-37-2

2-(3-Thienylthio)thiophene

Cat. No.: B1597258
CAS No.: 3807-37-2
M. Wt: 198.3 g/mol
InChI Key: XZMYDSUNRUYCNA-UHFFFAOYSA-N
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Description

2-(3-Thienylthio)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings connected via a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

2-(3-Thienylthio)thiophene has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-(3-Thienylthio)thiophene is not mentioned in the retrieved papers, thiophene-based compounds are known to exhibit various biological activities. For instance, they have been found to have anti-inflammatory properties, with interactions with receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .

Safety and Hazards

The safety data sheet for 2-(3-Thienylthio)thiophene suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that protective gloves/clothing/eye protection/face protection should be worn . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Thiophene-based compounds, including 2-(3-Thienylthio)thiophene, have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that future research could focus on exploring these applications further.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienylthio)thiophene can be achieved through various methods. One common approach involves the reaction of 3-thiophenethiol with 2-bromothiophene in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of halogenothiophenes and hydrogen sulfide or lower alkyl mercaptans in the gas phase. This method proceeds via a radical mechanism and is optimized for higher yields by using alkyl mercaptans .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Thienylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(3-Thienylthio)thiophene stands out due to its dual thiophene structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

2-thiophen-3-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S3/c1-2-8(10-4-1)11-7-3-5-9-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYDSUNRUYCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345875
Record name 2-(3-thienylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3807-37-2
Record name 2-(3-thienylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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